N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, an imino group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method includes the condensation of furan-2-carbaldehyde with an appropriate amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring and the triazatricyclo framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the imino group can produce the corresponding amine .
Scientific Research Applications
N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Triazatricyclo derivatives: Compounds with similar triazatricyclo frameworks but different substituents.
Imino derivatives: Compounds with similar imino groups but different core structures.
Uniqueness
N-[(furan-2-yl)methyl]-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its combination of a furan ring, an imino group, and a triazatricyclo framework.
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-17-9-10-22-29-24-21(26(33)31(22)16-17)14-20(25(32)28-15-19-8-5-13-34-19)23(27)30(24)12-11-18-6-3-2-4-7-18/h2-10,13-14,16,27H,11-12,15H2,1H3,(H,28,32) |
InChI Key |
BJNSCCNQJAGRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C=C1 |
Origin of Product |
United States |
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